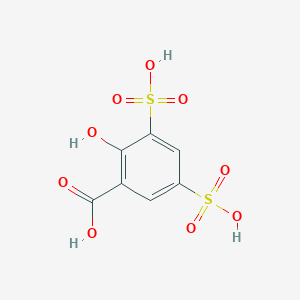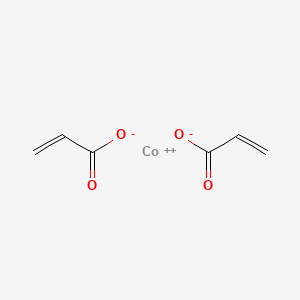![molecular formula C17H24N2O5S B14621787 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid CAS No. 56753-68-5](/img/structure/B14621787.png)
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is an organic compound that belongs to the class of carboxylic acids It features a complex structure with a phenylethenesulfonyl group, a carbamoyl group, and an octanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the Phenylethenesulfonyl Intermediate: This step involves the reaction of phenylethene with a sulfonyl chloride in the presence of a base to form the phenylethenesulfonyl intermediate.
Carbamoylation: The phenylethenesulfonyl intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Octanoic Acid: Finally, the carbamoyl intermediate is coupled with octanoic acid under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various carbamate derivatives.
科学研究应用
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also interfere with metabolic pathways by inhibiting key enzymes.
相似化合物的比较
Similar Compounds
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid: Similar structure but with a shorter carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}decanoic acid: Similar structure but with a longer carbon chain.
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its intermediate chain length allows for balanced hydrophobic and hydrophilic interactions, making it versatile for various applications.
属性
CAS 编号 |
56753-68-5 |
|---|---|
分子式 |
C17H24N2O5S |
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-(2-phenylethenylsulfonylcarbamoylamino)octanoic acid |
InChI |
InChI=1S/C17H24N2O5S/c1-2-3-4-8-11-15(16(20)21)18-17(22)19-25(23,24)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,2-4,8,11H2,1H3,(H,20,21)(H2,18,19,22) |
InChI 键 |
NKTCLGOGLJSSPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


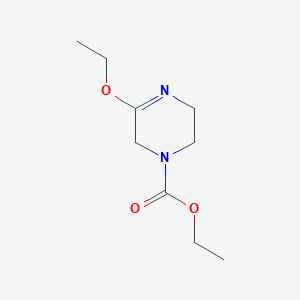
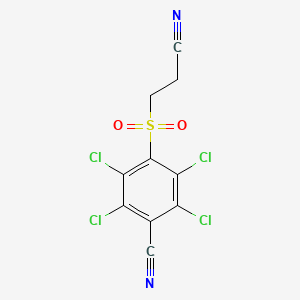
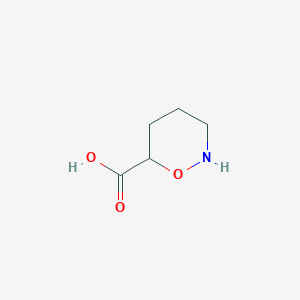
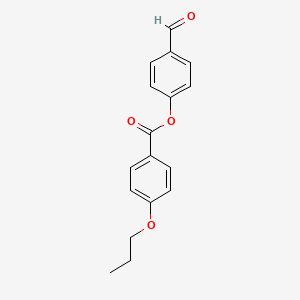

![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
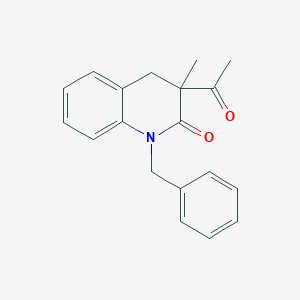
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

